molecular formula C22H40O2 B1617545 Butyl octadeca-9,12-dienoate CAS No. 2634-45-9

Butyl octadeca-9,12-dienoate

Cat. No. B1617545
CAS RN: 2634-45-9
M. Wt: 336.6 g/mol
InChI Key: SVGGKWILBMPIJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl octadeca-9,12-dienoate is a natural product found in Paxillus involutus with data available.

Scientific Research Applications

Synthesis and Anti-tumor Studies

Butyl octadeca-9,12-dienoate has been synthesized for potential applications in anti-tumor studies. For instance, a study by Mustafa et al. (2007) developed an efficient synthesis of di-, hexa-, and octa-esters (octadeca-Z-9,12-dienoates, linoleates) from natural polyphenols. However, these esterified compounds were found inactive in inhibiting the growth of human cancer cell lines in vitro (Mustafa, Khan, Ferreira, & Khan, 2007).

Application in Liquid Crystals

The compound has also been explored in the field of liquid crystals. Hagar et al. (2019) synthesized new groups of azobenzene liquid crystals, including butyl octadeca-9,12-dienoate, from naturally occurring fatty acids. These compounds exhibited low melting temperatures and formed Smectic A phases, indicating potential applications in materials science (Hagar, Ahmed, & Alhaddad, 2019).

Biological Functions in Food and Pharmaceuticals

Jang et al. (2009) investigated the biological functions of a synthetic compound, octadeca-9,12-dienyl-3,4,5-hydroxybenzoate, synthesized from gallic acid and linoleic acid ester. The study found that this compound exhibited strong effects on cancer cell proliferation inhibition and comparable biological activities to gallic acid and tocopherol, suggesting its potential use in food, pharmaceuticals, and cosmetics (Jang, Lee, Lee, Kim, Son, An, & Jo, 2009).

Antidiabetic Potential

In a study by Momin and Yeligar (2022), a compound isolated from Coccinia grandis, identified as (9Z, 12Z)-octadeca-9, 12-dienoic acid, demonstrated remarkable inhibition of alpha-amylase in vitro, indicating potential antidiabetic applications (Momin & Yeligar, 2022).

Antifungal and Antifilarial Properties

Metuge et al. (2014) isolated linoleic acid or (9Z,12Z)-octadeca-9,12-dienoic acid from Cyperus articulatus and found it to have significant antifilarial activity, providing a lead for antifilarial drug development (Metuge, Babiaka, Mbah, Ntie‐Kang, Ayimele, & Cho-Ngwa, 2014).

properties

CAS RN

2634-45-9

Product Name

Butyl octadeca-9,12-dienoate

Molecular Formula

C22H40O2

Molecular Weight

336.6 g/mol

IUPAC Name

butyl octadeca-9,12-dienoate

InChI

InChI=1S/C22H40O2/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22(23)24-21-6-4-2/h9-10,12-13H,3-8,11,14-21H2,1-2H3

InChI Key

SVGGKWILBMPIJV-UHFFFAOYSA-N

SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OCCCC

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OCCCC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Butyl octadeca-9,12-dienoate
Reactant of Route 2
Reactant of Route 2
Butyl octadeca-9,12-dienoate
Reactant of Route 3
Reactant of Route 3
Butyl octadeca-9,12-dienoate
Reactant of Route 4
Reactant of Route 4
Butyl octadeca-9,12-dienoate
Reactant of Route 5
Reactant of Route 5
Butyl octadeca-9,12-dienoate
Reactant of Route 6
Reactant of Route 6
Butyl octadeca-9,12-dienoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.